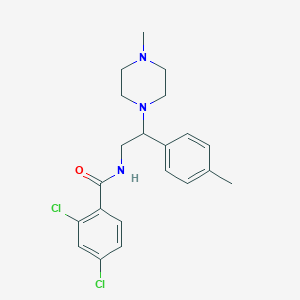
2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as DBeQ, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. DBeQ is a member of the class of compounds known as Hsp90 inhibitors, which target the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is an important protein that plays a role in stabilizing and regulating a number of other proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 has been shown to be a promising approach for the development of new cancer therapeutics.
作用机制
2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide exerts its anti-cancer effects by inhibiting the function of the Hsp90 chaperone complex. Hsp90 is involved in the stabilization and regulation of a number of proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide causes the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to inhibit the replication of the hepatitis C virus. 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has also been shown to have anti-inflammatory effects, and may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide as a research tool is its specificity for the Hsp90 chaperone complex. This allows researchers to study the effects of Hsp90 inhibition on cancer cell growth and survival, without the confounding effects of inhibiting other proteins. However, one limitation of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are many potential future directions for research on 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide and other Hsp90 inhibitors. One area of interest is the development of new analogs of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to Hsp90 inhibition. Finally, there is interest in exploring the potential of Hsp90 inhibitors for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
合成方法
The synthesis of 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been described in several publications. One commonly used method involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with p-tolylmagnesium bromide to yield the final product, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide.
科学研究应用
2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. 2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O/c1-15-3-5-16(6-4-15)20(26-11-9-25(2)10-12-26)14-24-21(27)18-8-7-17(22)13-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCATXPSPQVTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]but-2-ynamide](/img/structure/B2793855.png)
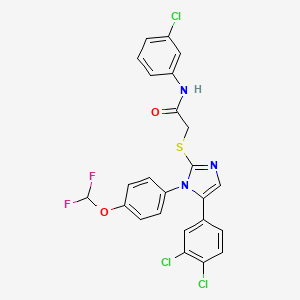


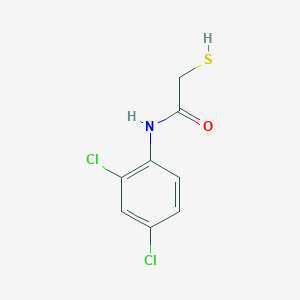

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)
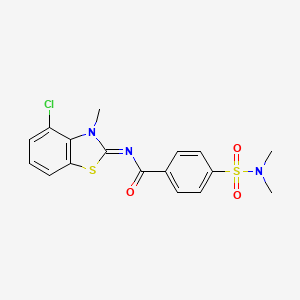
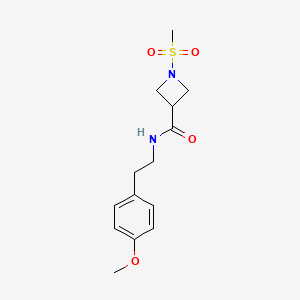
![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

